molecular formula C6H8ClNO4 B2574665 Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate CAS No. 2230798-88-4

Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate

Cat. No.: B2574665
CAS No.: 2230798-88-4
M. Wt: 193.58
InChI Key: SEFVLLVEGCPLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate typically involves the reaction of an appropriate amino acid derivative with formaldehyde and a carboxylic acid. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolidines

Scientific Research Applications

Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

  • Methyl 2-(hydroxy)-1,2-oxazolidine-5-carboxylate
  • Methyl 2-(amino)-1,2-oxazolidine-5-carboxylate
  • Methyl 2-(methyl)-1,2-oxazolidine-5-carboxylate

Comparison: Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate is unique due to its carboxyl functional group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs with different substituents. The presence of the carboxyl group also influences its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

methyl 2-carbonochloridoyl-1,2-oxazolidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4/c1-11-5(9)4-2-3-8(12-4)6(7)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVLLVEGCPLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(O1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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